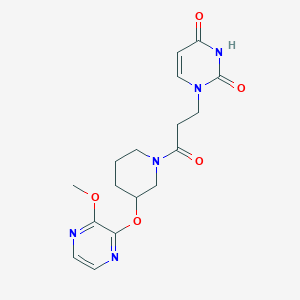
1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a unique synthetic organic compound known for its complex structure and multi-faceted applications across various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. Initially, the key intermediates, such as 3-methoxypyrazine and piperidine derivatives, are prepared through standard organic synthesis techniques. The pyrimidine core is then constructed through a series of condensation and substitution reactions. The final compound is obtained by coupling the pyrimidine core with the pyrazine and piperidine derivatives under controlled conditions, often requiring the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial context, the synthesis is scaled up through optimization of reaction conditions and the use of continuous flow reactors. This ensures consistent product quality and maximizes efficiency. Industrial-scale production may also incorporate automated processes for reagent addition and product purification to enhance reproducibility and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution. These reactions are pivotal in modifying the compound for specific applications or for further structural studies.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The reactions typically yield modified versions of the parent compound, introducing functional groups that can significantly alter its physical and chemical properties, thereby expanding its utility in various applications.
Applications De Recherche Scientifique
1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is widely used in scientific research due to its structural versatility. It has applications in:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Studied for its potential interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential, particularly in targeting specific pathways in disease states.
Industry: : Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which 1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione exerts its effects is complex and often involves multiple pathways:
Molecular Targets: : Interacts with specific enzymes or receptors, influencing biochemical pathways.
Pathways Involved: : May affect signaling cascades or metabolic processes critical for maintaining cellular function.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, 1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. For instance, while other pyrimidine derivatives may exhibit similar base-pairing properties, the additional pyrazine and piperidine groups in this compound offer enhanced specificity and reactivity.
List of Similar Compounds
2,4-dioxopyrimidine: : Lacks the piperidine and pyrazine groups but shares the pyrimidine core.
Methoxypyrazine derivatives: : Compounds with similar pyrazine structures but different substituents.
Piperidine derivatives: : Various compounds incorporating the piperidine ring, differing in their attached groups and overall structure.
Propriétés
IUPAC Name |
1-[3-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5/c1-26-15-16(19-7-6-18-15)27-12-3-2-8-22(11-12)14(24)5-10-21-9-4-13(23)20-17(21)25/h4,6-7,9,12H,2-3,5,8,10-11H2,1H3,(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCYFFMEQAIYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2438292.png)
![N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2438293.png)

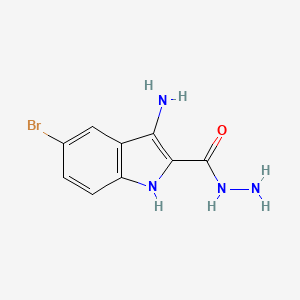
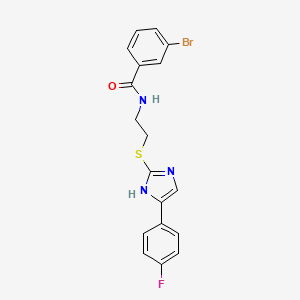
![(Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2438299.png)
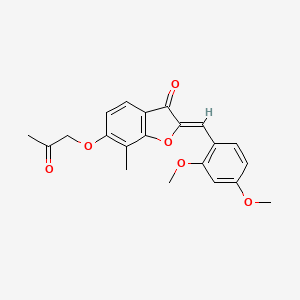
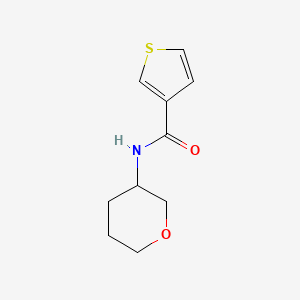
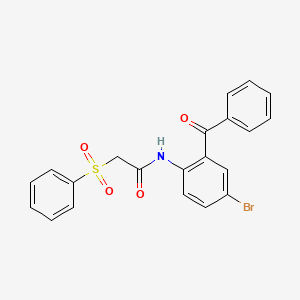
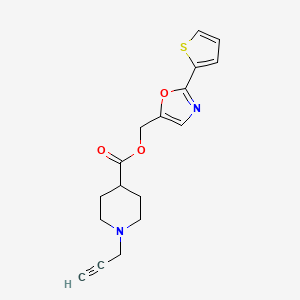
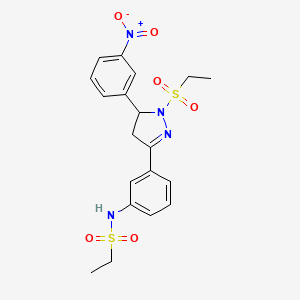
![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2438310.png)

